molecular formula C16H20N2O3S B6992842 N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-1,2,3,4-tetrahydronaphthalene-2-sulfonamide

N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-1,2,3,4-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B6992842
M. Wt: 320.4 g/mol
InChI Key: KYOVRAIJELABEO-UHFFFAOYSA-N
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Description

N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-1,2,3,4-tetrahydronaphthalene-2-sulfonamide is a compound that features a combination of an oxazole ring and a tetrahydronaphthalene sulfonamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-1,2,3,4-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-2-14-10-15(21-18-14)11-17-22(19,20)16-8-7-12-5-3-4-6-13(12)9-16/h3-6,10,16-17H,2,7-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOVRAIJELABEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)CNS(=O)(=O)C2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-1,2,3,4-tetrahydronaphthalene-2-sulfonamide typically involves the formation of the oxazole ring followed by the attachment of the tetrahydronaphthalene sulfonamide group. The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions. The final compound is obtained by coupling the oxazole derivative with the tetrahydronaphthalene sulfonamide moiety using suitable reagents and catalysts .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-1,2,3,4-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-1,2,3,4-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research focuses on its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-1,2,3,4-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The oxazole ring and sulfonamide group can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes. These interactions can result in inhibition or activation of specific pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives and sulfonamide-containing molecules, such as:

    Aleglitazar: An antidiabetic agent with an oxazole ring.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-1,2,3,4-tetrahydronaphthalene-2-sulfonamide is unique due to its specific combination of structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development .

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